Lipophilicity (logP) Comparison: Target Compound vs. Parent Morpholine Scaffolds
The target compound exhibits a computed logP of 3.88, which is substantially higher than that of its closest structural precursors. This elevated lipophilicity is conferred by the combined contributions of the Boc group, the phenyl ring, and the diacyl hydrazide linker . The increased logP predicts enhanced passive membrane permeability and distinct tissue distribution behavior relative to less lipophilic morpholine derivatives, making the compound more suitable for cell-based assays and intracellular target engagement studies [1].
| Evidence Dimension | Computed logP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | logP = 3.88 (mcule property calculator); XLogP3 = 1.3 (PubChem-derived) |
| Comparator Or Baseline | tert-Butyl morpholine-4-carboxylate (CAS 220199-85-9): logP = 1.19; Morpholine-4-carbohydrazide (CAS 29053-23-4): logP = -0.07; N'-Phenylformohydrazide (CAS 622-84-4): logP = 1.86 |
| Quantified Difference | Target logP (3.88) is 3.3-fold higher than tert-butyl morpholine-4-carboxylate (1.19) and >50-fold higher than morpholine-4-carbohydrazide (-0.07) |
| Conditions | Computed values using mcule property calculator; comparator data from Molbase and chemsrc |
Why This Matters
Higher logP directly impacts compound partitioning in cellular assays, LC-MSmethod development, and formulation strategies; selecting a less lipophilic analog may result in inadequate cell penetration or altered bioassay outcomes.
- [1] Molbase. tert-Butyl morpholine-4-carboxylate (CAS 220199-85-9): LogP 1.1916; Morpholine-4-carbohydrazide (CAS 29053-23-4): LogP -0.069; N'-Phenylformohydrazide (CAS 622-84-4): LogP 1.8593. Available at: https://qiye.molbase.cn (accessed May 2026). View Source
